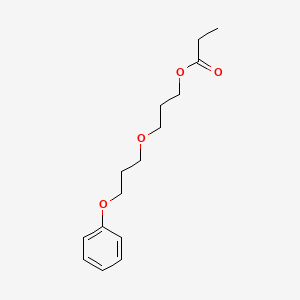
1,8-Phenanthroline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,8-Phenanthroline is a heterocyclic organic compound that belongs to the phenanthroline family. It is characterized by its planar, aromatic structure, which includes two nitrogen atoms at the 1 and 8 positions of the phenanthrene ring system. This compound is known for its ability to form stable complexes with metal ions, making it a valuable ligand in coordination chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,8-Phenanthroline can be synthesized through various methods, including the Skraup reaction, which involves the condensation of glycerol with o-phenylenediamine in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene . Another method involves the reaction of 8-aminoquinoline with acrolein in the presence of deep eutectic solvents, which serve as catalysts .
Industrial Production Methods
In industrial settings, the synthesis of this compound often involves the use of large-scale Skraup reactions, optimized for higher yields and selectivity. The reaction conditions are carefully controlled to ensure the efficient production of the compound, with considerations for cost-effectiveness and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
1,8-Phenanthroline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form N-oxides, which are useful intermediates in organic synthesis.
Reduction: Reduction reactions can convert it into different derivatives with altered electronic properties.
Substitution: It can participate in substitution reactions, where functional groups are introduced at specific positions on the phenanthroline ring.
Common Reagents and Conditions
Oxidation: Peroxomonosulfate ion in acidic aqueous solution is commonly used for oxidation reactions.
Reduction: Reducing agents such as sodium borohydride can be employed.
Substitution: Various electrophiles and nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Reduced derivatives with modified electronic properties.
Substitution: Substituted phenanthroline derivatives with diverse functional groups.
Wissenschaftliche Forschungsanwendungen
1,8-Phenanthroline has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 1,8-Phenanthroline involves its ability to chelate metal ions, forming stable complexes. These complexes can interact with various molecular targets, such as enzymes and nucleic acids, altering their activity and function. For example, in antimicrobial applications, this compound complexes can inhibit metalloenzymes essential for bacterial survival .
Vergleich Mit ähnlichen Verbindungen
1,8-Phenanthroline is similar to other phenanthroline derivatives, such as 1,10-Phenanthroline and 2,9-Disubstituted 1,10-Phenanthroline . it is unique in its specific nitrogen atom positions, which influence its coordination chemistry and reactivity. Compared to 1,10-Phenanthroline, this compound forms slightly different complexes with metal ions due to the distinct spatial arrangement of its nitrogen atoms .
List of Similar Compounds
- 1,10-Phenanthroline
- 2,2’-Bipyridine
- Phenanthrene
- 2,9-Disubstituted 1,10-Phenanthroline
Eigenschaften
CAS-Nummer |
230-30-8 |
|---|---|
Molekularformel |
C12H8N2 |
Molekulargewicht |
180.20 g/mol |
IUPAC-Name |
1,8-phenanthroline |
InChI |
InChI=1S/C12H8N2/c1-2-9-3-4-10-8-13-7-5-11(10)12(9)14-6-1/h1-8H |
InChI-Schlüssel |
HBBKKZVRZMEYOS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C3=C(C=C2)C=NC=C3)N=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(2-Methylpropyl)amino]-1,3,2lambda~5~-dioxaphosphinan-2-one](/img/structure/B14745312.png)





![1-[(E)-(3-nitrophenyl)methylideneamino]-3-octadecylthiourea](/img/structure/B14745340.png)

![[(Z)-5,5,5-trichloropent-2-enyl] N,N-diethylcarbamodithioate](/img/structure/B14745349.png)

![(9Z)-2,7-Dichloro-9-[(4-chlorophenyl)methylene]-a-[(dibutylamino-d18)methyl]-9H-fluorene-4-methanol](/img/structure/B14745361.png)


